Indalpine hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

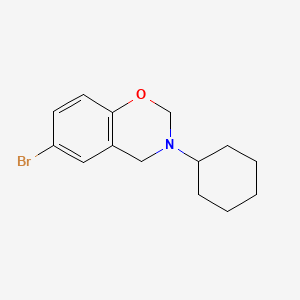

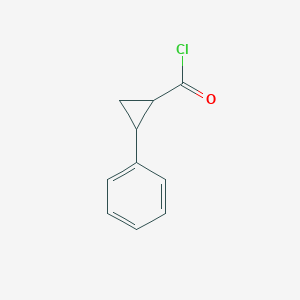

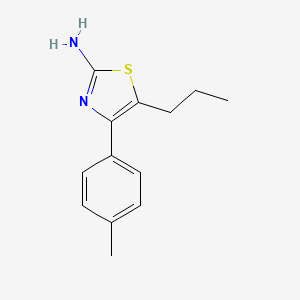

The molecular formula of Indalpine hydrochloride is C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da .

Physical And Chemical Properties Analysis

Indalpine hydrochloride has a molecular formula of C15H21ClN2 and an average mass of 264.794 Da . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.

Wissenschaftliche Forschungsanwendungen

Antidepressant

Indalpine hydrochloride has been shown in comparative clinical trials to be an effective antidepressant agent . In a double-blind study of 65 depressed out-patients, Indalpine (150 mg per day) and Mianserin (60 mg per day) were compared. At the end of four weeks, there was no significant difference in antidepressant effect between the two drugs .

Inhibitor of 5-Hydroxytryptamine Uptake

Indalpine is a potent inhibitor of 5-Hydroxytryptamine uptake by central neurons . This property makes it a potential candidate for the treatment of conditions associated with serotonin deficiency.

Comparative Studies with Other Antidepressants

Indalpine has been used in comparative studies with other antidepressants. For example, a study compared the effects of Indalpine and Amitriptyline on saliva production .

Treatment of Outpatients

Indalpine has been used in the treatment of outpatients. In a study, 52 out of 65 patients completed a 4-week trial with Indalpine .

Side Effects Study

Studies have also been conducted to understand the side effects of Indalpine. In a study comparing Indalpine and Mianserin, the Mianserin-treated group reported more side-effects of sedation (e.g., drowsiness, clumsiness, heaviness of limbs, etc.), and one patient on Indalpine developed a mild leucopenia .

Development and Research

Research and development related to Indalpine and other 4-alkyl-piperidine derivatives developed by Pharmuka were halted at different stages of development .

Safety and Hazards

Wirkmechanismus

Target of Action

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) class drug . The primary target of Indalpine is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .

Mode of Action

As an SSRI, Indalpine inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular levels of serotonin . This leads to enhanced serotonin signaling, which is believed to contribute to its antidepressant effects .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Indalpine increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Pharmacokinetics

Like other ssris, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from Indalpine’s action is believed to contribute to its antidepressant effects . Indalpine was withdrawn from the market due to concerns about adverse effects caused by ssris and reported hematological effects caused by indalpine .

Action Environment

The action, efficacy, and stability of Indalpine, like other drugs, can be influenced by various environmental factors. These can include the patient’s physiological state, co-administration with other drugs, and genetic factors that may affect drug metabolism.

: DrugBank Online : Wikipedia : DrugCentral

Eigenschaften

IUPAC Name |

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPICJLTGNEIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048832 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63845-42-1 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1615881.png)

![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)